Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog
2-(4-Fluoropiperidin-4-yl)pyridine exhibits a computed LogP of 1.63, compared to a LogP of 0.85–0.90 for the non-fluorinated analog 2-(piperidin-4-yl)pyridine . This represents a nearly two-fold increase in lipophilicity on a logarithmic scale, which correlates with enhanced passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.63 |
| Comparator Or Baseline | 2-(Piperidin-4-yl)pyridine: 0.846–0.90 |
| Quantified Difference | Δ LogP ≈ +0.7 to +0.8 |
| Conditions | Computed values from vendor datasheets (Chemscene, Chembase) |
Why This Matters
Higher LogP improves passive diffusion across cell membranes, a critical parameter for CNS penetration and oral bioavailability in drug discovery programs.
